molecular formula C6H7N3O B2444512 5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-one CAS No. 1909313-15-0

5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-one

Cat. No.: B2444512
CAS No.: 1909313-15-0
M. Wt: 137.142
InChI Key: WEQAMWJVGYKLNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-one is a heterocyclic compound with a molecular formula of C6H7N3O and a molecular weight of 137.14 g/mol . This compound is characterized by its unique triazole ring fused with a pyrrole ring, making it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name

5-methyl-5,6-dihydropyrrolo[1,2-b][1,2,4]triazol-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-4-2-5(10)6-7-3-8-9(4)6/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQAMWJVGYKLNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=NC=NN12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-1H-pyrrole-2-carboxylic acid with hydrazine hydrate, followed by cyclization with formic acid . The reaction conditions often require refluxing the mixture at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .

Scientific Research Applications

5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic function . The exact pathways and targets can vary depending on the specific application and context of use.

Biological Activity

5-Methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-one is a compound of interest due to its potential biological activities, particularly in the realm of necroptosis inhibition. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting its implications in therapeutic contexts.

  • IUPAC Name: this compound
  • Molecular Formula: C₆H₇N₃O
  • Molecular Weight: 137.14 g/mol
  • CAS Number: 1909313-15-0

Recent studies have identified this compound and its derivatives as potent inhibitors of necroptosis. Necroptosis is a form of programmed cell death implicated in various inflammatory diseases and cancers. The compound functions primarily by inhibiting receptor-interacting protein kinase 1 (RIPK1), a critical regulator in necroptosis pathways.

In Vitro Studies

A significant study demonstrated that derivatives of 5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazole exhibited substantial anti-necroptotic activity in both human and murine cellular models. The representative compound 26 showed:

  • Inhibition of RIPK1: Demonstrated potent inhibitory effects on RIPK1 enzymatic activity.
  • Cell Recovery Rates: Compound 26 achieved an impressive recovery rate of over 75% in I2.1 cells at concentrations as low as 10 nM.

Structure-Activity Relationship (SAR)

The SAR studies indicated that modifications to the triazole core significantly influenced biological activity:

  • Fluorine Substitution: Introduction of fluorine at the 7′ position enhanced binding affinity and anti-necroptotic efficacy.
  • Cis-Isomer Advantage: The cis-isomer of a fluorinated derivative exhibited over a 100-fold increase in potency compared to its counterparts.
CompoundStructureActivity (IC50)Cell Type
Compound 26Compound Structure<10 nMI2.1
Fluoro DerivativeFluoro Derivative>100-fold improvementHepa1-6

In Vivo Studies

Pharmacokinetic evaluations revealed that compound 26 had relatively low oral bioavailability but showed promise for further development as a therapeutic agent against necroptosis-related conditions. Molecular docking studies confirmed its ability to bind effectively to the allosteric pocket of RIPK1.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Neurodegenerative Diseases: In models of neurodegeneration, compounds derived from this triazole demonstrated reduced neuronal cell death.
  • Cancer Therapy: The anti-necroptotic properties suggest potential applications in cancer treatment by modulating cell death pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.